molecular formula C19H22N2O B1507660 2-(Diphenylmethyl)-5-oxa-2,8-diazaspiro[3.5]nonane CAS No. 1179337-03-1

2-(Diphenylmethyl)-5-oxa-2,8-diazaspiro[3.5]nonane

Cat. No. B1507660
CAS RN: 1179337-03-1
M. Wt: 294.4 g/mol
InChI Key: FQPRSKPPZBWITE-UHFFFAOYSA-N
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Description

“2-(Diphenylmethyl)-5-oxa-2,7-diazaspiro[3.5]nonan-6-one” is a chemical compound with the CAS Number: 2138411-82-0 . It has a molecular weight of 308.38 . The compound is typically stored at room temperature and is available in powder form .

Scientific Research Applications

To maintain the relevance of our response to your specific request, it's important to note that without direct references to "2-(Diphenylmethyl)-5-oxa-2,8-diazaspiro[3.5]nonane," the information from the search results primarily concerns the impact of various chemicals and compounds on health and safety, occupational exposure, and environmental contamination. This includes research on occupational asthma related to diphenylmethane diisocyanate exposure (Bernstein et al., 1993), human urinary excretion of non-persistent environmental chemicals (Frederiksen et al., 2014), and associations between exposure to persistent organic pollutants and type 2 diabetes (Airaksinen et al., 2011).

Biochemical Analysis

Biochemical Properties

2-(Diphenylmethyl)-5-oxa-2,8-diazaspiro[3.5]nonane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolic pathways of other compounds, potentially altering their pharmacokinetics and pharmacodynamics.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to impact the expression of genes involved in oxidative stress responses and inflammatory pathways . Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on cytochrome P450 enzymes, leading to either inhibition or activation of these enzymes . The binding interactions can result in altered enzyme activity, which in turn affects the metabolic pathways and the overall cellular function. Additionally, this compound has been shown to modulate the expression of genes involved in detoxification processes, further influencing its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have different biochemical properties . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects and can modulate metabolic pathways without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including oxidative stress and inflammation . These dosage-dependent effects highlight the importance of determining the optimal dosage for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence the activity of enzymes involved in the cytochrome P450 pathway, leading to changes in the metabolism of other compounds . Additionally, this compound can affect the levels of key metabolites, such as glucose and lipids, by modulating the activity of metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with membrane transporters, such as ABC transporters, which facilitate its movement across cellular membranes . The distribution of this compound within tissues is influenced by its binding to plasma proteins, which can affect its bioavailability and accumulation in specific organs .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . The targeting signals and post-translational modifications of this compound direct it to these compartments, where it can interact with enzymes and other biomolecules to exert its biochemical effects .

properties

IUPAC Name

2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-3-7-16(8-4-1)18(17-9-5-2-6-10-17)21-14-19(15-21)13-20-11-12-22-19/h1-10,18,20H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPRSKPPZBWITE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CN1)CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90728584
Record name 2-(Diphenylmethyl)-5-oxa-2,8-diazaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1179337-03-1
Record name 2-(Diphenylmethyl)-5-oxa-2,8-diazaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Borane-methyl sulfide complex in THF (13.38 mL) was added in one portion to 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one (2.5 g) (WO2009098448, example 33, step e) in THF (50 mL) at room temperature under argon. The resulting solution was stirred at reflux for 90 minutes. The reaction was cooled to room temperature then the reaction mixture was quenched with methanol (50.0 mL). N,N′-Dimethylethylenediamine (5.18 mL) was added and the reaction mixture allowed to stir at room temperature for 1 week. The reaction mixture was evaporated to dryness and re-dissolved in ethyl acetate (250 mL), and washed with water (250 mL). The organic layer was dried over MgSO4, filtered and evaporated to afford crude product. The crude product was dissolved in iso-hexane (10 mL) and was purified by flash silica chromatography, eluting with 10% methanolic ammonia in DCM. Pure fractions were evaporated to dryness to afford 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane. Yield 1.647 g.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
13.38 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Borane methyl sulfide complex (2M in THF, 10.7 mL) was added to a solution of 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one (example 33, step e) (2 g) in dry THF (40 mL) and the resultant solution was stirred at 70° C. under nitrogen for 50 minutes. The mixture was cooled to room temperature and treated dropwise with methanol (40 mL) followed by N1,N2-dimethylethane-1,2-diamine (3.43 g). The mixture was heated at 70° C. for 6 hours. The solvent was removed under reduced pressure and the residue partitioned between ethyl acetate and brine. The organic layer was dried over sodium sulphate, filtered and the solvent evaporated under reduced pressure. The crude product was purified by flash silica chromatography using 1% triethylamine and 5% methanol in dichloromethane as solvent. Pure fractions were evaporated to dryness to afford the subtitled compound. Yield 1.35 g.
Quantity
10.7 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
3.43 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Diphenylmethyl)-5-oxa-2,8-diazaspiro[3.5]nonane
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2-(Diphenylmethyl)-5-oxa-2,8-diazaspiro[3.5]nonane
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2-(Diphenylmethyl)-5-oxa-2,8-diazaspiro[3.5]nonane
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2-(Diphenylmethyl)-5-oxa-2,8-diazaspiro[3.5]nonane
Reactant of Route 5
2-(Diphenylmethyl)-5-oxa-2,8-diazaspiro[3.5]nonane
Reactant of Route 6
2-(Diphenylmethyl)-5-oxa-2,8-diazaspiro[3.5]nonane

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